molecular formula C9H10ClNO B173050 3-Aminoindan-1-one hydrochloride CAS No. 152605-34-0

3-Aminoindan-1-one hydrochloride

Cat. No.: B173050
CAS No.: 152605-34-0
M. Wt: 183.63 g/mol
InChI Key: XPLMUHLYLOBJST-UHFFFAOYSA-N
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Description

3-Aminoindan-1-one hydrochloride is an organic compound with the molecular formula C9H10ClNO. It is a hydrochloride salt form of 3-aminoindan-1-one, which is a derivative of indanone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminoindan-1-one hydrochloride typically involves the reductive amination of 1-indanone. One common method includes the use of molecular hydrogen as a reductant in the presence of a suitable catalyst. For example, the reductive amination of 1-indanone with an amine can be catalyzed by a cobalt-based catalyst under hydrogen gas .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar reductive amination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Aminoindan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

3-Aminoindan-1-one hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Aminoindan-1-one hydrochloride involves its interaction with specific molecular targets. It can act as a precursor to bioactive compounds that modulate neurotransmitter systems, particularly the serotonin and dopamine pathways. This modulation can lead to neuroprotective and psychotropic effects .

Comparison with Similar Compounds

Similar Compounds

    1-Aminoindane: A positional isomer with similar pharmacological properties.

    2-Aminoindane: Another isomer with distinct biological activities.

    5,6-Methylenedioxy-2-aminoindane (MDAI): A compound with psychoactive properties.

Uniqueness

3-Aminoindan-1-one hydrochloride is unique due to its specific structural features and its potential as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in the development of new compounds with diverse biological activities .

Properties

IUPAC Name

3-amino-2,3-dihydroinden-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO.ClH/c10-8-5-9(11)7-4-2-1-3-6(7)8;/h1-4,8H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLMUHLYLOBJST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10327795
Record name 3-Amino-2,3-dihydro-1H-inden-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152605-34-0
Record name 3-Amino-2,3-dihydro-1H-inden-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-2,3-dihydro-1H-inden-1-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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